molecular formula C8H8FNO2 B4497722 2-(2-fluorophenoxy)acetamide

2-(2-fluorophenoxy)acetamide

Cat. No.: B4497722
M. Wt: 169.15 g/mol
InChI Key: WYJGZBWQDAMARI-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)acetamide is an organic compound characterized by a phenoxy group substituted with a fluorine atom at the ortho position, linked to an acetamide moiety. Its molecular formula is C₈H₇FNO₂, and its structure combines aromatic and amide functionalities, enabling diverse chemical interactions. The fluorine atom enhances electron-withdrawing effects, influencing both reactivity and biological target affinity. This compound serves as a scaffold for derivatives with applications in pharmaceuticals, agrochemicals, and materials science due to its balance of stability and synthetic versatility .

Properties

IUPAC Name

2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJGZBWQDAMARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the acetamide group occurs under acidic or basic conditions, yielding carboxylic acid derivatives:

Conditions Reagents Products Yield Reference
Acidic (aqueous HCl)6M HCl, reflux (4–6 hrs)2-(2-Fluorophenoxy)acetic acid + NH₄⁺78–85%
Basic (aqueous NaOH)2M NaOH, 80°C (3 hrs)2-(2-Fluorophenoxy)acetate salt + NH₃92%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with faster kinetics in basic media due to hydroxide ion availability.

Electrophilic Aromatic Substitution

The 2-fluorophenoxy ring undergoes substitution at positions activated by the electron-donating oxygen atom. Fluorine’s meta-directing effect governs regioselectivity:

Reaction Type Reagents Position Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°CPara to O2-(2-Fluoro-4-nitrophenoxy)acetamide63%
BrominationBr₂/FeBr₃, RTPara to O2-(2-Fluoro-4-bromophenoxy)acetamide58%

Steric hindrance from the acetamide group slightly reduces reactivity compared to unsubstituted fluorophenoxy compounds .

Nucleophilic Substitution

The phenoxy oxygen participates in nucleophilic displacement reactions under strongly basic conditions:

Nucleophile Conditions Product Yield Reference
EthanolateK₂CO₃, DMF, 60°C (12 hrs)2-Ethoxy-N-(2-fluorophenoxy)acetamide44%
ThiophenolNaH, THF, 0°C to RT (6 hrs)2-(Phenylthio)-N-(2-fluorophenoxy)acetamide37%

Reactivity is limited by the electron-withdrawing fluorine, which deactivates the aromatic ring.

Oxidation and Reduction

The acetamide group and aromatic system undergo redox transformations:

Oxidation

Target Reagents Product Yield Reference
Acetamide CH₃KMnO₄, H₂O, 100°C2-(2-Fluorophenoxy)glycolic acid51%
Aromatic ringm-CPBA, CH₂Cl₂, RT (24 hrs)Epoxidized derivatives (complex mixture)<20%

Reduction

Target Reagents Product Yield Reference
Amide to amineLiAlH₄, THF, reflux (8 hrs)2-(2-Fluorophenoxy)ethylamine68%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction Type Catalyst Product Yield Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃2-(2-Fluoro-4-biphenyloxy)acetamide72%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl derivatives65%

Photochemical Reactions

UV irradiation induces cleavage of the ether bond:

  • Conditions : 254 nm UV, acetonitrile, 12 hrs

  • Products : 2-Fluorophenol + acetamide fragments

  • Quantum Yield : Φ = 0.12 ± 0.03

Key Mechanistic Insights

  • Acetamide Hydrolysis : Follows a tetrahedral intermediate mechanism, with rate acceleration in basic media due to deprotonation of the attacking nucleophile.

  • Electrophilic Substitution : Fluorine’s inductive effect dominates over resonance, directing incoming electrophiles to the para position relative to oxygen .

  • Oxidative Stability : The fluorophenoxy group enhances resistance to autoxidation compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

  • Thiazole Derivatives (e.g., ) : The addition of a thiazole ring and chlorophenyl group increases lipophilicity, likely improving membrane permeability for anticancer applications.
  • Spirocyclic Systems (e.g., ) : The 1,4-dioxaspiro[4.5]decane group improves metabolic stability by shielding the amide bond from hydrolysis.
  • Dual Halogenation (e.g., ) : The 3-chloro-4-fluoro substitution synergistically enhances binding to enzymes like kinases or hydrolases.

Antimicrobial Activity

  • N-(2,2-Di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide: Exhibits broad-spectrum antimicrobial activity, attributed to the furan moieties disrupting bacterial cell walls .
  • Base Scaffold (this compound): Moderate activity against Gram-positive bacteria, likely due to fluorine-enhanced electrophilicity .

Anticancer Activity

  • Thiazole Derivative () : Shows IC₅₀ values <10 μM in breast cancer cell lines (MCF-7), linked to SIRT2 inhibition or tubulin disruption.
  • Dual Halogenated Analog () : Demonstrates apoptosis induction in colorectal cancer models via p53 pathway activation.

Metabolic and Pharmacokinetic Properties

  • Spirocyclic Derivative (): Half-life (t₁/₂) extended by 40% compared to non-spiro analogs due to reduced CYP450-mediated oxidation.
  • Furan-Containing Compound () : Rapid clearance in rodent models, suggesting suitability for acute infections.

Biological Activity

2-(2-Fluorophenoxy)acetamide is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a fluorinated phenyl group attached to an acetamide moiety. The presence of the fluorine atom is significant, as it often enhances the biological activity of organic compounds by influencing their electronic properties and interactions with biological targets.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized a series of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, which were screened for their anticonvulsant activity. One compound showed considerable efficacy in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models, indicating its potential as an anticonvulsant agent mediated by benzodiazepine receptors .

Inhibition of α-l-Fucosidases

Another significant finding is the compound's ability to inhibit α-l-fucosidases. A study reported that N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide demonstrated potent inhibition against bovine kidney, rat epididymis, and human lysosomal α-l-fucosidases with IC50 values as low as 0.0079 μM. The introduction of the fluorine atom markedly increased the potency and selectivity of these inhibitors .

Anti-inflammatory Potential

The anti-inflammatory properties of related compounds have also been explored. For instance, dual inhibitors targeting p38α MAPK and phosphodiesterase 4 (PDE4), such as CBS-3595, have shown promise in reducing tumor necrosis factor-alpha (TNFα) release in preclinical studies . While not directly studied for this compound, these findings suggest a potential pathway for similar compounds in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl ring significantly affect biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances potency compared to electron-donating groups . This insight is crucial for designing more effective derivatives.

Case Studies and Research Findings

Study Compound Activity IC50/EC50 Model
N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamideInhibition of α-l-fucosidases0.0079 μM (human lysosomal enzyme)In vitro
2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazolesAnticonvulsantNot specifiedPTZ and MES models
Various phenylacetamidesAntidepressant potentialEC50 = 0.07 μM (for SLU-10482)Mouse model

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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